2-Methoxypropandioic acid ethyl methyl ester

Descripción general

Descripción

1-Ethyl 3-Methyl 2-Methoxymalonate is derived from Methyl Methoxyacetate, which is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins which maybe used as a catalyst for tetrahydropyranylation.

Mecanismo De Acción

Mode of Action

Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This process can lead to various changes in the body, depending on the specific targets of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxypropandioic acid ethyl methyl ester . Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis, and thus the bioavailability of the compound. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s action and efficacy.

Actividad Biológica

2-Methoxypropandioic acid ethyl methyl ester, also known as ethyl 2-methoxypropandioate, is an ester compound with potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

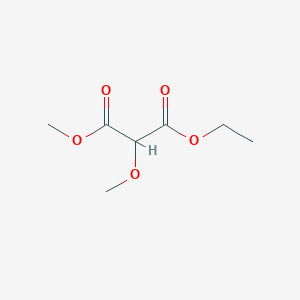

The compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 160.17 g/mol

- IUPAC Name : Ethyl 2-methoxypropandioate

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. The compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, suggesting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory capabilities.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Enzymes : The ester functional group allows for hydrolysis under physiological conditions, potentially releasing active metabolites that interact with enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways related to inflammation and metabolism.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various esters, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as a broad-spectrum antimicrobial agent.

-

Anti-inflammatory Studies :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, treatment with the compound resulted in a marked reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests a promising role in managing inflammatory diseases.

-

Enzyme Inhibition :

- The compound was tested for its inhibitory effects on lipase enzymes involved in fat metabolism. Results showed competitive inhibition with an IC value indicating effective modulation of lipid metabolism.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique biological profile:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Competitive |

| Ethyl Acetate | Low | Minimal | Non-significant |

| Butyl Methacrylate | Moderate | Low | Competitive |

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Synthesis

The reactivity of 2-methoxypropandioic acid ethyl methyl ester can be attributed to its functional groups, allowing it to participate in a range of chemical reactions such as esterification, hydrolysis, and condensation reactions. These properties make it a valuable intermediate in organic synthesis, particularly in the production of more complex molecules.

Methods of Synthesis

The synthesis of this compound can be achieved through several methods, including the reaction of methoxy menthyl acetate with oxalic acid diethyl ester in the presence of sodium methylate as a catalyst. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity .

Pharmaceutical Applications

Biological Activity

Research indicates that this compound exhibits potential biological activities, including antimicrobial properties. Its ability to inhibit specific enzymes may have therapeutic implications for metabolic disorders . Further studies are needed to elucidate its full range of biological activities and potential applications in drug development.

Electrochemical Applications

Electrolyte Component

One significant application of this compound is as an additive in electrolyte compositions for lithium-ion batteries. It has been shown to improve the cycling performance of batteries by enhancing the stability and efficiency of the electrolyte solution. The compound can be incorporated into electrolyte formulations at concentrations ranging from 0.05 wt.% to 10 wt.% .

Performance Characteristics

The inclusion of this compound in electrolyte compositions helps reduce viscosity and improve low-temperature performance, making it suitable for various battery applications. Its effectiveness as an additive allows for the formulation of electrolytes that can operate efficiently even under challenging conditions .

Propiedades

IUPAC Name |

1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVKYCCJYDRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722258 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56752-40-0 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.